molecular formula C16H13N3O3S B2836562 N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-29-0

N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2836562
CAS No.: 896339-29-0
M. Wt: 327.36
InChI Key: IRKPAFIOWVYJAM-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by a thiazole ring fused to a pyrimidine ring, with a 2-methyl substituent on the thiazole moiety and a 3-acetylphenyl carboxamide group at position 6 (Figure 1). The compound’s synthesis likely involves cyclization reactions of intermediates such as carbohydrazides or esters, as evidenced by analogous synthetic pathways for related thiazolo[3,2-a]pyrimidine derivatives .

Structural confirmation of similar compounds relies on spectral techniques like $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, and mass spectrometry. For instance, compound 3 (a structural analog with a 5-(4-methoxyphenyl) group) exhibits a molecular ion peak at m/z 492 in its mass spectrum, confirming its molecular weight . The 2-methyl group in the target compound may contribute to steric effects, modulating reactivity or binding interactions in biological systems.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-8-19-15(22)13(7-17-16(19)23-9)14(21)18-12-5-3-4-11(6-12)10(2)20/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKPAFIOWVYJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. Techniques like sonochemical reactions and the use of eco-friendly solvents are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of inflammatory mediators and cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
N-(3-Acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-methyl, 3-acetylphenyl carboxamide ~393.4* Acetyl, carboxamide, methyl
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog () 5-(4-methoxyphenyl), 7-methyl, N-phenyl carboxamide 407.4 Methoxy, carboxamide, methyl
N-(3-Chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () 3-chlorophenyl carboxamide 333.8 Chloro, carboxamide
Ethyl 5-phenyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Ethyl ester, 5-phenyl, 7-methyl 341.4 Ester, phenyl, methyl
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () 4-methoxyphenethyl carboxamide 383.4 Methoxy, carboxamide, phenethyl

*Calculated based on analogous compounds.

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The acetyl group in the target compound (electron-withdrawing) may reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., ), which have enhanced solubility due to the electron-donating methoxy group .

Biological Implications: Carboxamide derivatives (e.g., target compound, ) are often explored as enzyme inhibitors due to their ability to form hydrogen bonds with active sites. For example, highlights high-purity (>95%) thiazolo[3,2-a]pyrimidine carboxamides as inhibitors of cathepsin V, a protease implicated in tumor progression .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for compound 3 (), where hydrazinolysis of esters yields carbohydrazide intermediates, followed by heterocyclization with reagents like phenylisothiocyanate or ethyl chloroacetate . Modifications at position 6 (carboxamide vs. ester) require distinct reagents (e.g., amines for carboxamides vs. alcohols for esters) .

Spectral and Analytical Data

Table 2: Spectral Comparisons

Compound IR (cm$^{-1}$) $^{1}\text{H}$ NMR (δ, ppm) Mass Spectrum (m/z)
Target Compound N-H stretch ~3300, C=O ~1700* Methyl (~2.5), acetyl (~2.6), aromatic (~7–8) ~393 (M$^+$)
Compound 3 () C=O (1680), N-H (3250) Ethyl ester disappearance (δ 1.2–1.4) 492 (M$^+$)
5-(4-Methoxyphenyl) analog () C=O (1705), OCH$_3$ (1250) Methoxy (~3.8), phenyl (~6.8–7.4) 407 (M$^+$)

*Predicted based on functional groups.

  • The absence of ethyl ester signals in compound 3’s $^{13}\text{C}$ NMR () confirms successful hydrazinolysis, a step relevant to synthesizing carboxamide derivatives like the target compound .
  • Methoxy groups () exhibit distinct $^{1}\text{H}$ NMR peaks near δ 3.8, while acetyl groups (target compound) show carbonyl stretches near 1700 cm$^{-1}$ in IR .

Q & A

Q. Example Protocol :

Condensation of 3-acetylaniline with ethyl 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Hydrolysis of the ester group to the carboxylic acid.

Amide bond formation via activation with EDC/HOBt .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and detecting disorder or twinning .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm^{-1) groups .

Q. Data Example :

ParameterValue (Å/°)Method
C=O bond length1.21 ± 0.02X-ray
Thiazole ringPlanar (deviation <0.01 Å)SHELXL

How can computational modeling optimize the compound’s reactivity and stability?

Advanced Research Question

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps), reactive sites, and tautomeric equilibria .
  • Molecular Dynamics : Simulate solvation effects and ligand-protein interactions .

Case Study :
DFT studies on analogous thiazolopyrimidines revealed electron-withdrawing groups (e.g., acetyl) enhance electrophilicity at C6, guiding functionalization strategies .

What strategies resolve contradictions in biological activity data across similar derivatives?

Advanced Research Question

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and enzyme concentrations .
  • Purity Validation : Confirm >95% purity via HPLC and mass spectrometry .
  • Structural Confirmation : Re-refine crystallographic data (SHELXL) to rule out polymorphism .

Example Conflict : Discrepancies in IC50_{50} values for COX-2 inhibition may arise from varying assay pH or co-solvents .

How do structural modifications influence bioactivity in this compound class?

Advanced Research Question

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance cytotoxicity but reduce solubility.
    • Methoxy groups improve pharmacokinetics via increased lipophilicity .

Q. SAR Table :

DerivativeTargetIC50_{50} (µM)Notes
3-Nitro phenyl analogMCF-712.5High cytotoxicity
4-Methoxy phenyl analogLOX-518.0Improved selectivity

What experimental designs improve yield in multi-step syntheses?

Advanced Research Question

  • Stepwise Optimization :
    • Screen solvents (DMF vs. THF) for intermediate stability.
    • Use flow chemistry for exothermic steps (e.g., cyclization) .
  • Catalyst Selection : Palladium catalysts for Suzuki couplings improve regioselectivity .

Q. Yield Data :

StepReactionYield (%)Conditions
1Cyclization65–75Reflux, 12 h
2Amide coupling80–85EDC/HOBt, RT

How is SHELX software applied in resolving crystallographic ambiguities?

Advanced Research Question

  • Twinning Detection : SHELXL’s TWIN command identifies non-merohedral twinning .
  • Disorder Modeling : PART instructions refine split positions for flexible substituents .
  • Validation Tools : Coot and PLATON cross-validate hydrogen bonding and π-π stacking .

Case Study : A derivative with a disordered acetyl group was resolved using SHELXL restraints, improving R-factor from 0.10 to 0.05 .

What in vitro assays are prioritized for initial bioactivity screening?

Basic Research Question

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2, LOX-5 .
  • Antimicrobial Activity : Microdilution method against S. aureus and E. coli .

Protocol Note : Pre-incubate enzymes with test compounds for 30 min to assess time-dependent inhibition .

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